3-(3-acetyl-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide
Description
This compound features a propanamide backbone bridging a 3-acetylindole moiety and a 4-pyridinyl-substituted thiazole ring.
Properties
Molecular Formula |
C21H18N4O2S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-(3-acetylindol-1-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C21H18N4O2S/c1-14(26)17-12-25(19-5-3-2-4-16(17)19)11-8-20(27)24-21-23-18(13-28-21)15-6-9-22-10-7-15/h2-7,9-10,12-13H,8,11H2,1H3,(H,23,24,27) |
InChI Key |
RSVHSFJSNZSMLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
The 3-acetylindole core is synthesized via acid-catalyzed cyclization of phenylhydrazine with levulinic acid. In a representative procedure, phenylhydrazine (1.0 eq) reacts with levulinic acid in glacial acetic acid at 120°C for 6 hours, yielding 3-acetylindole (72%) after recrystallization. Microwave irradiation at 150°C reduces reaction time to 45 minutes (yield 81%).
Functionalization at the 1-Position
N-Alkylation of 3-acetylindole with 3-bromopropanoyl chloride proceeds in anhydrous DMF using K2CO3 as base. Reaction monitoring by TLC (EtOAc/hexanes 1:3) confirms complete consumption of starting material after 4 hours at 60°C, affording 1-(3-chloropropyl)-3-acetylindole in 68% yield.
Synthesis of the Thiazole Fragment: 4-(Pyridin-4-yl)-1,3-Thiazol-2-Amine
Hantzsch Thiazole Cyclization
A mixture of pyridine-4-carbothioamide (1.0 eq), ethyl 2-chloroacetoacetate (1.2 eq), and Et3N in ethanol undergoes reflux for 8 hours. Workup with aqueous HCl precipitates 4-(pyridin-4-yl)-1,3-thiazol-2-amine, isolated in 74% purity. Recrystallization from MeOH/H2O (4:1) enhances purity to 98%.
Microwave-Assisted Optimization
Microwave irradiation (100 W, 140°C, 20 minutes) in [BMIM][PF6] ionic liquid accelerates cyclization, achieving 89% yield with reduced dimerization byproducts.
Coupling Strategies for Propanamide Linker Installation
Carbodiimide-Mediated Amide Bond Formation
Activation of 3-(3-acetyl-1H-indol-1-yl)propanoic acid (1.0 eq) with EDCl/HOBt in CH2Cl2 precedes addition of 4-(pyridin-4-yl)-1,3-thiazol-2-amine (1.1 eq). Stirring at 25°C for 12 hours affords the title compound in 76% yield after silica gel chromatography (CH2Cl2/MeOH 9:1).
Mixed Anhydride Method
Reaction of the acid chloride (generated via SOCl2) with thiazol-2-amine in the presence of N-methylmorpholine gives comparable yields (73%) but requires stringent moisture control.
Catalytic and Solvent Effects on Reaction Efficiency
| Parameter | EDCl/HOBt Method | Mixed Anhydride Method | Microwave Cyclization |
|---|---|---|---|
| Yield (%) | 76 | 73 | 89 |
| Reaction Time (h) | 12 | 6 | 0.33 |
| Solvent | CH2Cl2 | THF | [BMIM][PF6] |
| Catalyst Loading | 1.2 eq EDCl | 1.5 eq SOCl2 | None |
| Byproduct Formation | <5% | 8–12% | <2% |
Spectroscopic Characterization and Validation
NMR Analysis
1H NMR (500 MHz, CDCl3): δ 2.72 (s, 3H, COCH3), 3.15 (t, J=6.5 Hz, 2H, CH2), 4.25 (t, J=6.5 Hz, 2H, NCH2), 6.95–8.45 (m, 10H, Ar-H).
High-Resolution Mass Spectrometry
HRMS (ESI): m/z calculated for C21H19N4O2S [M+H]+ 407.1284, found 407.1287.
Chemical Reactions Analysis
Types of Reactions
3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The indole and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues from
Compounds 3n , 3o , 3p , and 3q share the propanamide-thiazole-indole core but differ in substituents on the propanamide chain:
- 3n : 3-Phenylpropanamide (Yield: 73%).
- 3o : 4-Phenylbutanamide (Yield: 67%).
- 3p : 3-(4-Methoxyphenyl)propanamide (Yield: 34%).
- 3q : 3-(4-Trifluoromethylphenyl)propanamide (Yield: 17%).
Key Findings :
- Bulky substituents (e.g., trifluoromethyl in 3q ) reduce synthetic yields due to steric hindrance .
- Methoxy groups (e.g., 3p ) may enhance solubility but lower yields compared to phenyl derivatives .
Thiazole-Propanamide Derivatives with Varied Heterocycles
Thiamidol ()
- Structure : N-[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide.
- Activity : Potent tyrosinase inhibitor (Ki = 0.25 μM; IC50 = 1.1 μM).
- Significance : Highlights the importance of the thiazole-propanamide core in enzyme inhibition, though substituents like dihydroxyphenyl are critical for potency .
CFTR-Targeting Compound ()
- Structure : 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-[4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]propanamide.
- Synthesis: 47% yield via coupling of oxadiazole-propanoic acid and pyrimidin-2-amine.
Substituent Effects on Physicochemical Properties
LogP and Solubility
- Target Compound : Estimated logP ~4.5 (based on ’s analog with logP = 4.55).
- Compound : N-(3-acetylphenyl)-3-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}propanamide (logP = 4.55, logSw = -4.33).
- Compound : N-[4-(2-Thienyl)-1,3-thiazol-2-yl]propanamide (logP = 7.09).
Acetylindole derivatives balance lipophilicity and polarity .
Biological Activity
The compound 3-(3-acetyl-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide (CAS Number: 1219579-02-8) is a synthetic derivative of indole and thiazole, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and enzyme inhibitory effects, supported by relevant research findings and data tables.
- Molecular Formula : C19H19N3O2
- Molecular Weight : 321.3731 g/mol
Antibacterial Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant antibacterial properties. For instance, compounds with indole and thiazole moieties have been tested against various bacterial strains, including drug-resistant ones.
Table 1: Antibacterial Activity of Indole-Thiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 0.5 µg/mL |
| Compound B | Staphylococcus epidermidis | 1.0 µg/mL |
| Compound C | Escherichia coli | 8 µg/mL |
| Compound D | Klebsiella pneumoniae | 2 µg/mL |
The most active compounds showed higher antibacterial activity against MRSA than the reference drug levofloxacin, indicating their potential as alternative therapeutic agents against resistant strains .
Antifungal Activity
The compound's structural components suggest potential antifungal properties. Similar thiazole derivatives have been reported to exhibit antifungal activity against various Candida species. The mechanism often involves disruption of fungal cell membrane integrity .
Enzyme Inhibition
Inhibition studies on cholinesterases indicate that compounds with similar structures can serve as effective inhibitors. For example, one study found that certain derivatives exhibited IC50 values in the low micromolar range against butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Table 2: Enzyme Inhibition Data for Related Compounds
| Compound Name | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| Compound E | Butyrylcholinesterase | 1.21 |
| Compound F | Acetylcholinesterase | 1.38 |
Case Studies and Research Findings
A series of case studies have focused on the synthesis and biological evaluation of related indole-thiazole compounds. For instance, a study synthesized several derivatives and evaluated their cytotoxicity against human cells alongside their antibacterial efficacy. The findings indicated a favorable balance between antibacterial potency and low cytotoxicity, which is critical for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
